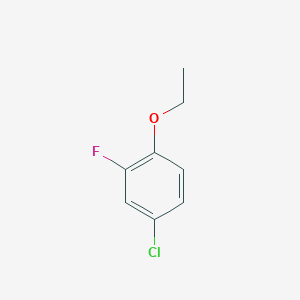

4-Chloro-2-fluorophenetole

描述

4-Chloro-2-fluorophenetole is a chemical compound with the molecular formula C8H8ClFO. It is a colorless liquid with a sweet, floral odor. This compound is used in various fields, including medical, environmental, and industrial research.

准备方法

Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluorophenetole can be synthesized through various methods, including nucleophilic aromatic substitution and Suzuki–Miyaura coupling reactions. The nucleophilic aromatic substitution involves the reaction of 4-chloro-2-fluorotoluene with an appropriate nucleophile under basic conditions . The Suzuki–Miyaura coupling reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity .

化学反应分析

Types of Reactions: 4-Chloro-2-fluorophenetole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding phenols or reduction to form the corresponding hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Strongly basic nucleophiles such as hydroxide ions are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted phenetoles depending on the nucleophile used.

Oxidation: Phenolic compounds are formed.

Reduction: Hydrocarbons are produced.

科学研究应用

4-Chloro-2-fluorophenetole is utilized in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

作用机制

The mechanism of action of 4-Chloro-2-fluorophenetole involves its interaction with specific molecular targets and pathways. In nucleophilic aromatic substitution reactions, the compound undergoes an addition-elimination mechanism, forming a Meisenheimer complex as an intermediate . This complex then eliminates the leaving group, resulting in the substituted product .

相似化合物的比较

- 2-Chloro-4-fluorophenetole

- 4-Chloro-2-fluorotoluene

- 4-Chloro-2-fluorophenol

Comparison: 4-Chloro-2-fluorophenetole is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. Compared to 2-Chloro-4-fluorophenetole, it has different reactivity and applications due to the position of the substituents . Similarly, 4-Chloro-2-fluorotoluene and 4-Chloro-2-fluorophenol have different functional groups, leading to variations in their chemical behavior and uses .

生物活性

4-Chloro-2-fluorophenetole is a halogenated organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C8H8ClF

- CAS Number : 348-62-9

- Molecular Weight : 174.60 g/mol

The compound features a phenetole moiety with chlorine and fluorine substituents, which are known to influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Insecticidal Activity

This compound has also been studied for its insecticidal properties. It has shown effectiveness against pests such as the two-spotted spider mite (Tetranychus urticae) and the brown planthopper (Nilaparvata lugens). The compound's mode of action appears to involve disrupting the nervous system of these pests, leading to paralysis and death.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes in both microorganisms and insects.

- Receptor Binding : It can bind to neurotransmitter receptors, particularly in insects, leading to neurotoxic effects.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, contributing to their antimicrobial and insecticidal effects.

Study on Antimicrobial Effects

In a recent study published in Journal of Applied Microbiology, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study highlighted:

- Methodology : Disk diffusion and broth microdilution methods were employed.

- Findings : The compound inhibited bacterial growth effectively at concentrations lower than those used for traditional antibiotics, suggesting potential for use in treating resistant strains.

Study on Insecticidal Activity

Another significant research effort published in Pest Management Science investigated the insecticidal properties of this compound against agricultural pests. Key points included:

- Experimental Design : Field trials were conducted with varying concentrations of the compound.

- Results : The compound demonstrated over 90% mortality in treated pest populations within 48 hours, indicating rapid action.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2-fluorophenetole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or etherification. For example, reacting 4-chloro-2-fluorophenol with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) forms the ethoxy group. Optimization of solvent polarity and base strength is critical: polar aprotic solvents like DMF enhance nucleophilicity, while weaker bases may reduce side reactions. Yields vary from 60–85% depending on stoichiometry and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can spectroscopic techniques (NMR, IR, GC-MS) characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The ethoxy group (CH₂CH₃) appears as a triplet (δ ~1.3 ppm) and quartet (δ ~4.0 ppm). Aromatic protons show splitting patterns due to Cl and F substituents (δ ~6.8–7.5 ppm) .

- IR : C-O-C stretching at ~1250 cm⁻¹ and C-F stretching near 1100 cm⁻¹ confirm the ether and fluorinated structure .

- GC-MS : Molecular ion [M⁺] at m/z 174.5 (Cl/F isotopic pattern) and fragmentation peaks (e.g., loss of ethoxy group) aid identification .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; vapor pressure data (if unavailable for this compound) can be extrapolated from structurally similar chlorofluorobenzenes (e.g., 1-chloro-2-fluorobenzene: VP ~2.5 mmHg at 25°C). Store in airtight containers away from oxidizers. Waste disposal should follow halogenated organic waste guidelines .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F, OEt) influence the reactivity of this compound in electrophilic substitution?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect (-I) deactivates the ring, directing electrophiles to the para position relative to the ethoxy group. Chlorine’s weaker -I but +M effects create competing meta/para substitution. Computational studies (e.g., DFT) can map electron density, while experimental validation via nitration (HNO₃/H₂SO₄) shows predominant para-nitro product formation .

Q. How to resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Systematic analysis of variables is required:

- Solvent Effects : Compare yields in DMF (high polarity) vs. THF (moderate polarity). For example, DMF may accelerate SN2 pathways but increase side reactions.

- Catalyst Screening : Pd/C or CuI may improve coupling reactions (e.g., Suzuki-Miyaura).

- Analytical Validation : Use HPLC to quantify purity and identify byproducts (e.g., diaryl ethers from Ullmann coupling) .

Q. What strategies optimize the chiral resolution of this compound derivatives for pharmaceutical applications?

- Methodological Answer :

属性

IUPAC Name |

4-chloro-1-ethoxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEYQGKTRZGNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378656 | |

| Record name | 4-Chloro-2-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-40-3 | |

| Record name | 4-Chloro-1-ethoxy-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。